Adibendan is a synthetic, non-catecholamine, non-glycoside cardiotonic agent [, ]. It belongs to a class of drugs known as calcium sensitizers [, ] and phosphodiesterase III (PDE III) inhibitors [, , , ]. In scientific research, adibendan serves as a valuable tool for investigating cardiac muscle contractility, calcium homeostasis, and the mechanisms of action of cardiotonic agents.
Mechanism of Action
Calcium Sensitization: Adibendan enhances the sensitivity of cardiac myofilaments to calcium ions (Ca2+) [, , , ]. This means that for a given intracellular calcium concentration, adibendan increases the force of contraction by enhancing the interaction between the contractile proteins actin and myosin [, ]. This mechanism distinguishes it from other calcium sensitizers like pimobendan, sulmazole, and adibendan, which do not directly enhance actin-myosin interaction [].
Phosphodiesterase III Inhibition: Adibendan inhibits the enzyme phosphodiesterase III (PDE III), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) [, , , ]. By inhibiting PDE III, adibendan increases intracellular cAMP levels. This leads to increased calcium influx into the cell and enhanced calcium release from the sarcoplasmic reticulum, ultimately contributing to increased contractility [, ].
Applications
Investigating Cardiac Muscle Physiology: Adibendan serves as a tool for studying the mechanisms of cardiac muscle contraction, particularly the role of calcium sensitivity and the interplay between calcium and contractile proteins [, ].
Studying Heart Failure Models: Adibendan is used in experimental models of heart failure to understand the changes in cardiac muscle function and explore potential therapeutic targets [, ]. Researchers have observed reduced positive inotropic effects of adibendan in failing human cardiac muscle compared to non-failing tissue [].
Evaluating Novel Cardiotonic Agents: Adibendan serves as a benchmark compound for comparing the efficacy and mechanisms of action of new cardiotonic agents under development [, , ].
Related Compounds
MCI-154
Compound Description: MCI-154 is a cardiotonic agent that enhances the response of the contractile system to calcium (Ca2+). [] It works as a Ca2+ sensitizer, meaning it increases the sensitivity of contractile proteins to Ca2+, leading to increased force of contraction in cardiac muscle. [] MCI-154 also shows activity in the absence of Ca2+, indicating an additional mechanism of action potentially related to actin-myosin interaction. []
Sulmazole
Compound Description: Sulmazole is a cardiotonic agent with Ca2+-sensitizing effects on the contractile system. [] It increases the sensitivity of cardiac muscle to calcium, resulting in increased force of contraction. [] Unlike Adibendan and some other cardiotonic agents, Sulmazole does not appear to directly enhance the interaction between actin and myosin. []
Pimobendan
Compound Description: Pimobendan is a cardiotonic agent known for its dual mechanism of action: it inhibits phosphodiesterase III (PDE III) and enhances the calcium sensitivity of contractile proteins. [, ] These actions lead to increased contractile force and improved cardiac function. [, ]
Relevance: Pimobendan, like Adibendan, increases cardiac contractility by inhibiting PDE III and increasing the calcium sensitivity of the contractile system. [, ] While both share these mechanisms, their potencies and clinical effects may differ. [, ]
Isomazole
Compound Description: Isomazole is a cardiotonic agent that functions as a calcium sensitizer. [] It enhances the calcium sensitivity of the contractile system in a manner similar to Adibendan, leading to increased cardiac contractility. []
Relevance: Isomazole and Adibendan are both calcium sensitizers that increase the sensitivity of the contractile system to calcium, resulting in enhanced cardiac contractility. []
Milrinone
Compound Description: Milrinone is a cardiotonic agent that acts as a phosphodiesterase III (PDE III) inhibitor. [] By inhibiting PDE III, Milrinone increases intracellular cyclic AMP (cAMP) levels, leading to increased calcium influx and enhanced cardiac contractility. [] It also exhibits vasodilatory effects. []
Relevance: While both Adibendan and Milrinone exhibit cardiotonic effects, their primary mechanisms of action differ. [] Adibendan primarily acts as a calcium sensitizer, while Milrinone mainly acts as a PDE III inhibitor. [] Milrinone's effects on heart rate and action potential duration also differentiate it from Adibendan. []
Enoximone
Compound Description: Enoximone is a cardiotonic agent that acts as a phosphodiesterase III (PDE III) inhibitor, similar to Milrinone. [] It also possesses calcium-sensitizing properties. [] Enoximone increases intracellular cAMP levels, leading to increased calcium influx and enhanced cardiac contractility. []
Relevance: Although both Adibendan and Enoximone share the ability to inhibit PDE III and enhance calcium sensitivity, they possess different potencies and selectivities for PDE III. [] Enoximone shows less selectivity for PDE III compared to Adibendan. []
Amrinone
Compound Description: Amrinone is a cardiotonic agent that primarily acts as a phosphodiesterase III (PDE III) inhibitor. [] It shares a similar mechanism of action with Milrinone and Enoximone. [] By inhibiting PDE III, Amrinone increases intracellular cAMP levels, resulting in enhanced cardiac contractility. []
Relevance: Both Adibendan and Amrinone exhibit cardiotonic effects, but they differ in their primary mechanisms of action. [] Adibendan primarily acts as a calcium sensitizer, while Amrinone mainly acts as a PDE III inhibitor. []
R 80122
Compound Description: R 80122 is a highly selective phosphodiesterase III (PDE III) inhibitor, displaying a much higher selectivity for PDE III over other PDE isoforms compared to compounds like Milrinone or Enoximone. [, ] Its potent and selective PDE III inhibition leads to increased contractile force in cardiac muscle. [] R 80122 also exhibits a favorable profile regarding heart rate and action potential duration, showing minimal impact on these parameters compared to Milrinone. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A‑971432 is a potent, orally bioavailable, selective Sphingosine-1-Phosphate Receptor 5 (S1P5) agonist for the potential treatment of neurodegenerative disorders. A‑971432 is highly selective for S1P5 and has excellent plasma and CNS exposure after oral dosing in preclinical species. A‑971432 improves blood−brain barrier integrity in an in vitro model and reverses age-related cognitive decline in mice. S1P5 agonism is an innovative approach with potentialbenefit in neurodegenerative disorders involving lipid imbalance and/or compromised blood−brain barrier such as Alzheimer’s disease or multiple sclerosis.
AA 2379 is an antiinflammatory agent. AA 2379 inhibits the vascular permeability induced by histamine, serotonin, and bradykinin. AA-2379 has some analgesic activity.
AA-115, also known as APG-115, is a highly potent, chemically stable and efficacious MDM2 inhibitor, which has entered clinical development for cancer treatment. AA-115 has a very high affinity to MDM2 (Ki < 1 nM), potent cellular activity, and an excellent oral pharmacokinetic profile. Compound 60 is capable of achieving complete and longlasting tumor regression in vivo and is currently in phase I clinical trials for cancer treatment.
AA26-9 is a potent and broad-spectrum serine hydrolase inhibitor. AA26-9-inhibited enzymes originated from diverse functional subclasses of serine hydrolases, including lipases/phospholipases, thioesterases, and uncharacterized enzymes.